molecular formula C6H10N2O3 B8524904 (+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide CAS No. 85404-68-8

(+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide

Cat. No. B8524904
M. Wt: 158.16 g/mol
InChI Key: STDUAJGQCNHVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034402

Procedure details

Ethyl of (R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetate is obtained analogously to the process in accordance with paragraph (a) of Example 1. After treatment with 25% ammonium hydroxide solution and acidic hydrolysis of the (R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide, there is obtained crude (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide. After chromatography on silica gel (granular size 0.2-0.5 mm) and elution with acetonitrile/methanol (1:1) (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide in about 80-90% purity can be detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+].C[Si](C)(C)[O:5][CH:6]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]([NH2:14])=[O:13])[C:7]1=[O:15]>>[OH:5][CH:6]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]([NH2:14])=[O:13])[C:7]1=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
(R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC1C(N(CC1)CC(=O)N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1C(N(CC1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05034402

Procedure details

Ethyl of (R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetate is obtained analogously to the process in accordance with paragraph (a) of Example 1. After treatment with 25% ammonium hydroxide solution and acidic hydrolysis of the (R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide, there is obtained crude (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide. After chromatography on silica gel (granular size 0.2-0.5 mm) and elution with acetonitrile/methanol (1:1) (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide in about 80-90% purity can be detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+].C[Si](C)(C)[O:5][CH:6]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]([NH2:14])=[O:13])[C:7]1=[O:15]>>[OH:5][CH:6]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]([NH2:14])=[O:13])[C:7]1=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
(R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC1C(N(CC1)CC(=O)N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1C(N(CC1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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